molecular formula C18H13NO3S B12946809 Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate

Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate

Cat. No.: B12946809
M. Wt: 323.4 g/mol
InChI Key: HUDWQHSUWAQULI-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of benzothiazole and chromene Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while chromene is a benzopyran derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate is unique due to its combined structural features of benzothiazole and chromene, which confer distinct electro-optical and biological properties.

Properties

Molecular Formula

C18H13NO3S

Molecular Weight

323.4 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H13NO3S/c20-18(13-9-12-5-1-3-7-15(12)21-10-13)22-11-17-19-14-6-2-4-8-16(14)23-17/h1-9H,10-11H2

InChI Key

HUDWQHSUWAQULI-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC4=CC=CC=C4S3

Origin of Product

United States

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